Trametinib-d6 -

Trametinib-d6

Catalog Number: EVT-1506674
CAS Number:
Molecular Formula: C26H17D6FIN5O4
Molecular Weight: 621.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trametinib-d6 is intended for use as an internal standard for the quantification of trametinib by GC- or LC-MS. Trametinib is a potent inhibitor of both MEK1 and MEK2 that works in an ATP-noncompetitive fashion (IC50s = 0.7 and 0.9 nM, respectively). It shows specificity for MEK1/2 over a panel of more than 180 kinases, including B-Raf, c-Raf, and MEK5. Trametinib blocks dual phosphorylation of ERK1/2 and stops cell cycling in cancer cell lines, both in vitro and in multiple tumor models in mice.
Source and Classification

Trametinib-d6 is synthesized from trametinib, which is derived from natural sources or synthesized through organic chemistry methods. The compound is classified as a small molecule drug that targets specific kinases involved in cell signaling pathways that regulate cell growth and division.

Synthesis Analysis

Methods and Technical Details

The synthesis of trametinib-d6 involves several key steps, primarily focusing on the incorporation of deuterium into the trametinib structure. The typical synthetic route includes:

  1. Starting Materials: The synthesis begins with 2-fluoro-4-iodoaniline, which undergoes various transformations to build the core structure.
  2. Deuteration: Deuterated reagents are employed at specific stages to replace hydrogen atoms with deuterium, enhancing the compound's stability and allowing for better tracking during pharmacokinetic studies.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for clinical use.
Molecular Structure Analysis

Structure and Data

Trametinib-d6 retains the chemical structure of trametinib but includes deuterium at specific positions. The molecular formula for trametinib is C26H23FIN5O4C_{26}H_{23}FIN_{5}O_{4}, with an average molecular weight of approximately 615.39 g/mol.

  • Structural Features: The compound features a quinazoline core with various substituents that confer its biological activity.
  • Isotope Substitution: The incorporation of deuterium alters the mass but does not significantly change the chemical properties or biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Trametinib-d6 participates in various chemical reactions typical for kinase inhibitors:

  1. Kinase Inhibition: Trametinib-d6 inhibits MEK1/MEK2 by binding to the ATP-binding site, preventing phosphorylation of downstream targets.
  2. Stability Studies: The deuterated form is used in stability studies to assess how isotopic substitution affects degradation pathways compared to non-deuterated trametinib.

These reactions are critical for understanding the pharmacodynamics and pharmacokinetics of trametinib-d6 in clinical applications.

Mechanism of Action

Process and Data

Trametinib-d6 exerts its therapeutic effects by specifically inhibiting MEK1 and MEK2, which are pivotal components of the RAS/RAF/MEK/ERK signaling pathway.

  • Inhibition Process: By blocking MEK activity, trametinib-d6 prevents the activation of extracellular signal-regulated kinases (ERKs), leading to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations.
  • Clinical Relevance: Studies have shown that trametinib can lead to significant tumor regression in patients with BRAF-mutant melanoma, making it a critical component of targeted cancer therapies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Trametinib-d6 typically appears as a solid or crystalline substance.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The deuterated form exhibits enhanced stability compared to its non-deuterated counterpart, which is beneficial for storage and transport.
  • Reactivity: Trametinib-d6 retains similar reactivity patterns as trametinib, allowing it to function effectively as a kinase inhibitor.
Applications

Scientific Uses

Trametinib-d6 is primarily used in research settings to study:

  1. Pharmacokinetics: Its deuterated nature allows for precise tracking in metabolic studies.
  2. Mechanistic Studies: Researchers utilize trametinib-d6 to explore the mechanisms underlying MEK inhibition and its effects on cancer cell signaling pathways.
  3. Clinical Trials: As part of ongoing clinical research, trametinib-d6 may be used to evaluate new therapeutic strategies in combination with other cancer treatments.
Chemical Identity and Structural Characterization of Trametinib-d6

Molecular Structure and Deuterium Substitution Patterns

Trametinib-d6 is a deuterium-labeled isotopologue of the MEK1/MEK2 inhibitor trametinib, where six hydrogen atoms (⁴H) are replaced by deuterium (²H or D). Its molecular formula is C₂₆H₁₇FIN₅O₄D₆, with a molecular weight of 621.44 g/mol [1]. Deuterium substitution occurs at specific methyl and acetamide groups critical to the molecule's metabolic stability (Figure 1):

  • Methyl groups: Three deuteriums replace hydrogens in the N-methyl moiety (-Cᴰ₃).
  • Acetamide group: Three deuteriums replace hydrogens in the acetyl fragment (-C(=O)Cᴰ₃) [1] [7].

Figure 1: Deuterium Substitution Sites in Trametinib-d6

PositionFunctional GroupDeuterium Count
N-methyl moiety-CH₃ → -Cᴰ₃3
Acetamide group-C(=O)CH₃ → -C(=O)Cᴰ₃3

This strategic deuteration preserves the core scaffold—a pyrido[4,3-d]pyrimidine trione—while altering physicochemical properties minimally [1] [9].

Comparative Analysis of Trametinib-d6 and Non-Deuterated Trametinib

Deuteration introduces subtle but impactful differences between trametinib-d6 and its non-deuterated counterpart (C₂₆H₂₃FIN₅O₄, MW: 615.39 g/mol) [3] [9]:

Table 1: Comparative Properties of Trametinib-d6 vs. Trametinib

PropertyTrametinibTrametinib-d6Significance
Molecular Weight615.39 g/mol621.44 g/mol+6 Da shift in mass spectrometry
logP (Calculated)~3.94~3.98Marginal increase in lipophilicity
Aqueous SolubilityLowSimilarUnaltered polarity
Metabolic StabilityModerateEnhancedDeuteration slows CYP-mediated oxidation

Biochemical Implications:

  • Target Binding: Deuterium does not alter trametinib’s affinity for MEK1/MEK2, as confirmed by identical inhibitory constants (IC₅₀ ~0.7–0.9 nM) for both compounds [1] [3]. The pharmacophores—aryl (A), pyrimidinetrione (B), and acetamide (C)—remain structurally congruent [2].
  • Kinetic Isotope Effect (KIE): Deuterium substitution reduces the rate of oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), extending half-life in biological matrices. This is pivotal for prolonged analytical tracking [1] [6].

Spectroscopic Profiling (NMR, IR, MS) for Structural Validation

Spectroscopic techniques confirm trametinib-d6’s structural integrity and deuteration efficiency:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Signals for -CH₃ (methyl) and -C(=O)CH₃ (acetamide) groups vanish, confirming deuteration. Residual non-deuterated hydrogens show identical shifts to trametinib (e.g., aromatic H at δ 6.8–8.0 ppm) [5] [9].
  • ¹³C-NMR: Methyl carbons appear as triplets (²JCD ≈ 20 Hz) due to deuterium coupling, while quaternary carbons remain unchanged.

Table 2: Key NMR Chemical Shifts

Group¹H-NMR Shift (ppm)¹³C-NMR Shift (ppm)
Aromatic H6.8–8.0110–150
-Cᴰ₃ (N-methyl)Not detected35.0 (t, ²JCD = 20 Hz)
-C(=O)Cᴰ₃ (acetamide)Not detected25.5 (t, ²JCD = 20 Hz)

Infrared (IR) Spectroscopy

Both compounds show identical carbonyl stretches (νC=O at 1700–1670 cm⁻¹) and N-H bends (δN-H at 1600 cm⁻¹), confirming functional group conservation. Deuteration-induced shifts are negligible due to minimal bond energy changes [5] [7].

Mass Spectrometry (MS)

  • High-Resolution MS: Trametinib-d6 exhibits [M+H]⁺ at m/z 622.447, distinct from trametinib’s m/z 616.392. The 6 Da difference validates full deuteration [1].
  • Fragmentation: MS/MS spectra mirror trametinib’s pattern (e.g., loss of -C(=O)Cᴰ₃ at m/z 565), with deuterated fragments shifted by +3 Da [1] [9].

Table 3: Mass Spectrometry Signatures

Ion/FragmentTrametinib (m/z)Trametinib-d6 (m/z)
[M+H]⁺616.392622.447
[M+H-C(=O)CH₃]⁺557.351560.370 (+3 Da)
[M+H-N-methyl]⁺601.368604.387 (+3 Da)

These profiles ensure trametinib-d6’s suitability as an internal standard for quantitative mass spectrometry, eliminating signal overlap with endogenous matrices [1].

Properties

Product Name

Trametinib-d6

Molecular Formula

C26H17D6FIN5O4

Molecular Weight

621.4

InChI

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D

InChI Key

LIRYPHYGHXZJBZ-PLTCQNJYSA-N

SMILES

O=C(C([2H])[2H])NC1=C([2H])C(N2C(C(C(N(C3CC3)C2=O)=O)=C(NC4=CC=C(I)C=C4F)N5C)=C(C)C5=O)=C([2H])C([2H])=C1[2H]

Synonyms

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.